Cas no 31528-46-8 (6,7-Dehydro Norethindrone)

6,7-Dehydro Norethindrone 化学的及び物理的性質
名前と識別子
-
- 6(7)-didehydronorethindrone
- 6,7-Dehydro Norethindrone
- (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 17-Hydroxy-19-nor-17alpha-pregna-4,6-dien-20-yn-3-one (6,7-Didehydronorethisterone)
- AKOS032958253
- 6,7-Dehydronorethindrone
- UNII-9Z4TNT6U8T
- NORETHISTERONE IMPURITY A [EP IMPURITY]
- 19-Norpregna-4,6-dien-20-yn-3-one, 17-hydroxy-, (17alpha)-
- DTXSID10623461
- (17alpha)-17-hydroxy-19-norpregna-4,6-dien-20-yn-3-one
- 9Z4TNT6U8T
- 17-HYDROXY-19-NOR-17.ALPHA.-PREGNA-4,6-DIEN-20-YN-3-ONE
- 17.ALPHA.-ETHYNYL-17.BETA.-HYDROXYESTRA-4,6-DIEN-3-ONE
- 17alpha-Ethynyl-17beta-hydroxyestra-4,6-dien-3-one
- 19-NORPREGNA-4,6-DIEN-20-YN-3-ONE, 17-HYDROXY-, (17.ALPHA.)-
- SCHEMBL2833264
- 31528-46-8
- 17-Hydroxy-19-nor-17alpha-pregna-4,6-dien-20-yn-3-one
- Norethisterone impurity A [EP]
- Norethisterone Imp. A (EP); 17-Hydroxy-19-nor-17alpha-pregna-4,6-dien-20-yn-3-one; 6,7-Didehydronorethisterone; Norethisterone Impurity A
-
- インチ: InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
- InChIKey: SWNFRSGMYREPFG-XGXHKTLJSA-N
- ほほえんだ: CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
計算された属性
- せいみつぶんしりょう: 296.17800
- どういたいしつりょう: 296.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 633
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.30000
- LogP: 3.26850
6,7-Dehydro Norethindrone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D229915-5mg |
6,7-Dehydro Norethindrone |
31528-46-8 | 5mg |
$244.00 | 2023-05-18 | ||
TRC | D229915-25mg |
6,7-Dehydro Norethindrone |
31528-46-8 | 25mg |
$ 1006.00 | 2023-09-08 | ||
TRC | D229915-1mg |
6,7-Dehydro Norethindrone |
31528-46-8 | 1mg |
$85.00 | 2023-05-18 | ||
A2B Chem LLC | AF69087-25mg |
6(7)-didehydronorethindrone |
31528-46-8 | 25mg |
$1084.00 | 2024-04-20 | ||
TRC | D229915-10mg |
6,7-Dehydro Norethindrone |
31528-46-8 | 10mg |
$459.00 | 2023-05-18 |
6,7-Dehydro Norethindrone 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
5. Caper tea
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
6,7-Dehydro Norethindroneに関する追加情報
Professional Introduction to Compound with CAS No. 31528-46-8 and Product Name: 6,7-Dehydro Norethindrone
Compound with the CAS number 31528-46-8 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. The product name, 6,7-Dehydro Norethindrone, refers to a derivative of norethindrone, a synthetic progestin that has been widely used in various medical applications. This compound represents a critical intermediate in the synthesis of more complex pharmaceutical molecules, and its unique structural and functional properties make it a subject of intense research interest.
The chemical structure of 6,7-Dehydro Norethindrone features a modified steroid backbone, which distinguishes it from its parent compound, norethindrone. The removal of the hydroxyl group at the 6 and 7 positions introduces a double bond between these carbons, altering the compound's reactivity and biological activity. This structural modification has profound implications for its pharmacological profile, making it a valuable tool in drug development.
In recent years, 6,7-Dehydro Norethindrone has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its dehydrogenated structure allows for further functionalization, enabling the creation of molecules with enhanced efficacy and reduced side effects. Researchers have leveraged this compound to develop new treatments for hormonal disorders, reproductive health issues, and even certain types of cancer. The ability to modify its chemical framework has opened up new avenues for innovation in medicinal chemistry.
One of the most compelling aspects of 6,7-Dehydro Norethindrone is its role in the development of next-generation oral contraceptives. By incorporating this derivative into contraceptive formulations, scientists have been able to achieve better hormonal balance and improved user compliance. The modified structure enhances the compound's metabolic stability while maintaining its biological activity, making it an ideal candidate for long-term therapeutic use.
The pharmacokinetic properties of 6,7-Dehydro Norethindrone have also been extensively studied. Its half-life and bioavailability are optimized for systemic absorption, ensuring consistent therapeutic levels in the body. This characteristic is particularly important for chronic treatments where steady-state concentrations are crucial for efficacy. Furthermore, its low toxicity profile makes it suitable for widespread clinical application.
Advances in computational chemistry have further propelled the study of 6,7-Dehydro Norethindrone. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at the molecular level. These insights have been instrumental in designing derivatives with improved pharmacological properties. By understanding the structural determinants of its activity, scientists can fine-tune the molecule to achieve desired therapeutic outcomes.
The synthesis of 6,7-Dehydro Norethindrone involves sophisticated organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically requires multiple steps to achieve high yields and purity levels. Catalysts and reagents are carefully selected to minimize unwanted byproducts and maximize efficiency. This meticulous approach ensures that pharmaceutical-grade material is produced for clinical use.
Recent clinical trials have demonstrated the potential of 6,7-Dehydro Norethindrone as a treatment for endometriosis and uterine fibroids. Its ability to modulate hormonal pathways provides relief from symptoms associated with these conditions without systemic side effects. The compound's selective action on estrogen receptors makes it particularly effective in targeting specific physiological processes while sparing other systems.
The future prospects for 6,7-Dehydro Norethindrone are promising as research continues to uncover new applications. Investigating its role in anti-inflammatory therapies and neuroprotective agents is an area of active interest. The versatility of this compound's structure allows it to be adapted for diverse therapeutic needs, making it a cornerstone in modern drug discovery.
In conclusion,6,7-Dehydro Norethindrone (CAS No. 31528-46-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and broad applicability make it indispensable in developing innovative treatments across multiple medical disciplines. As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine.
31528-46-8 (6,7-Dehydro Norethindrone) 関連製品
- 68-22-4(Norethindrone)
- 54048-10-1(Etonogestrel)
- 16320-04-0(Gestrinone)
- 434-03-7(Ethisterone)
- 6533-00-2(Norgestrel)
- 797-63-7(Levonorgestrel)
- 51087-61-7(6(7)-Dehydro Norgestrel)
- 54024-10-1(18-Demethyl Etonogestrel)
- 1162-60-3(19-Norpregn-4-en-20-yn-3-one,17-hydroxy-7-methyl-, (7a,17a)-)
- 67696-78-0(6-Oxo Norethindrone)


